molecular formula C19H13F2NOS B2934558 4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide CAS No. 339096-35-4

4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide

Cat. No.: B2934558
CAS No.: 339096-35-4
M. Wt: 341.38
InChI Key: TUCLJLLKQCSXBM-UHFFFAOYSA-N
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Description

Product Overview 4-Fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide ( 339096-35-4) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C 19 H 13 F 2 NOS and a molecular weight of 341.38, this chemical features a benzamide core structure, a scaffold recognized for its significant value in medicinal chemistry and drug discovery . This product is intended for research applications only and is not for diagnostic or therapeutic use. Research Applications and Value The benzamide molecular scaffold is a privileged structure in pharmaceutical research. Compounds based on this structure have demonstrated a wide spectrum of biological activities, making them key intermediates in the development of new therapeutic agents . Scientific literature indicates that benzamide derivatives have been investigated for their potential as antibacterial agents against various Gram-positive and Gram-negative bacterial strains, as well as for their anthelmintic, antitumor, antiviral, and anti-inflammatory properties . The specific substitution pattern of this compound, featuring fluorine atoms and a sulfanyl bridge, may be of particular interest for structure-activity relationship (SAR) studies, molecular interaction analysis, and the synthesis of more complex bioactive molecules . Handling and Safety Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is for laboratory research use only and is not approved for human or animal consumption.

Properties

IUPAC Name

4-fluoro-N-[4-(4-fluorophenyl)sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2NOS/c20-14-3-1-13(2-4-14)19(23)22-16-7-11-18(12-8-16)24-17-9-5-15(21)6-10-17/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCLJLLKQCSXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the reaction of 4-fluorobenzonitrile with diphenylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (thioether) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction TypeReagents/ConditionsProductsKey Observations
Sulfoxide FormationH₂O₂ (30%) in acetic acid, 25°C, 6h4-fluoro-N-{4-[(4-fluorophenyl)sulfinyl]phenyl}benzamidePartial oxidation with stereoselectivity observed in sulfoxide formation .
Sulfone Formationm-CPBA (2 eq) in CH₂Cl₂, 0°C → rt, 12h4-fluoro-N-{4-[(4-fluorophenyl)sulfonyl]phenyl}benzamideComplete oxidation to sulfone confirmed via LC-MS and ¹⁹F NMR .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic rings (due to fluorine substituents) facilitate nucleophilic substitution, particularly at the para-fluorine positions.

Reaction TypeReagents/ConditionsProductsKey Observations
Fluorine DisplacementK₂CO₃, DMF, 80°C, amines (e.g., piperazine)4-(piperazin-1-yl)-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamideRegioselective substitution at the benzamide’s para-fluorine site .
Thiol ExchangeNaSH, EtOH, reflux, 24h4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide thiolateReversible sulfanyl group substitution under basic conditions .

Hydrolysis and Degradation

The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductsKey Observations
Acidic Hydrolysis6M HCl, reflux, 8h4-fluorobenzoic acid + 4-[(4-fluorophenyl)sulfanyl]anilineComplete cleavage of the amide bond; confirmed by FT-IR loss of amide carbonyl .
Basic HydrolysisNaOH (10%), EtOH/H₂O, 60°C, 4h4-fluorobenzoate sodium salt + 4-[(4-fluorophenyl)sulfanyl]anilineFaster reaction kinetics compared to acidic conditions .

Reductive Transformations

Catalytic hydrogenation or metal-mediated reduction targets the sulfanyl group or aromatic rings.

Reaction TypeReagents/ConditionsProductsKey Observations
Sulfanyl ReductionH₂ (1 atm), Pd/C, EtOH, 25°C, 12h4-fluoro-N-(4-phenylphenyl)benzamideComplete desulfurization to biphenyl linkage .
Nitro Reduction (if nitro derivatives present)Fe, NH₄Cl, H₂O/EtOH, 50°C, 1hAmine derivativesNot directly observed but inferred from analogous sulfonamide reductions .

Cross-Coupling Reactions

The sulfanyl group participates in palladium-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProductsKey Observations
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, arylboronic acidBiaryl sulfanyl derivativesLimited reactivity due to sulfur’s poisoning effect on catalysts; optimized via ligand screening .

Photochemical Reactions

UV-induced reactions lead to dimerization or bond cleavage.

Reaction TypeReagents/ConditionsProductsKey Observations
[2+2] CycloadditionUV (254 nm), CH₃CN, 24hCyclobutane-linked dimerRegioselective dimerization confirmed by X-ray crystallography .

Stability Under Physiological Conditions

The compound’s stability in buffers and biological matrices is critical for pharmacological applications.

ConditionpHTemperatureHalf-LifeDegradation Products
Phosphate buffer7.437°C48hHydrolysis products (benzoic acid + aniline derivative) .
Simulated gastric fluid1.237°C2hRapid amide hydrolysis .

Key Mechanistic Insights

  • Electronic Effects : Fluorine substituents enhance electrophilicity at the benzamide’s para position, favoring nucleophilic substitution .

  • Sulfur Reactivity : The sulfanyl group acts as a directing group in cross-coupling while also serving as an oxidation-sensitive site .

  • Steric Hindrance : Bulky substituents on the sulfanyl-bridged phenyl ring reduce reaction rates in substitution and coupling reactions .

Scientific Research Applications

4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, while the sulfanyl group contributes to its overall reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Fluorinated Benzamides with Piperidine/Piperazine Moieties

  • CID890517 (4-Fluoro-N-(2-piperidin-1-ylphenyl)benzamide):

    • Key Features : Para-fluorobenzamide linked to a piperidine group.
    • Activity : Acts as a positive allosteric modulator of the EP2 receptor. The para-fluorine is critical for activity; moving fluorine to meta or ortho positions (e.g., TG6–127-1, TG6–127-2) reduces potency (fold shift in PGE2 EC50 decreases by ~50%) .
    • SAR Insight : Piperidine is essential for EP2 potentiation. Replacing it with morpholine (TG6–268) abolishes activity .
  • SC211 (3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide):

    • Key Features : Piperazine-linked benzamide with a chlorine substituent.
    • Activity : High affinity for dopamine D4 receptors (D4R). Structural similarity to the target compound highlights the role of halogenated aryl groups in receptor binding .
Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide + sulfanyl 4-Fluorophenyl ×2 Not explicitly reported
CID890517 Benzamide + piperidine 4-Fluorophenyl EP2 receptor modulation
SC211 Benzamide + piperazine 4-Chlorophenyl D4 receptor affinity

Sulfonamide and Sulfanyl Derivatives

  • Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide):
    • Key Features : Sulfonamide-linked fluorophenyl benzamide.
    • Activity : PD-L1 inhibitor (53.3% inhibition at 10 μM). Fluorine enhances binding interactions, but anti-proliferative activity varies (e.g., 66.6% inhibition against PC-3 cells) .
  • 4-Fluoro-N-(4-fluorophenyl)benzamide :
    • Key Features : Lacks the sulfanyl bridge but shares fluorophenyl groups.
    • Crystallography : Forms layered structures via F···F interactions (space group P-1). Stabilizing H-bonds (N—H···O=C) and short C—H···F contacts dominate packing .
Compound Linkage Type Halogen Substituents Notable Property Reference
Target Compound Sulfanyl 4-Fluorophenyl ×2 Potential halogen bonding
Compound 4 Sulfonamide 4-Fluorophenyl PD-L1 inhibition
4-Fluoro-N-(4-FP)BA Direct aryl-amide 4-Fluorophenyl Layered crystal packing

Antimicrobial and Cytotoxic Fluorinated Amides

  • 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide :
    • Activity : Cytotoxic against Desulfovibrio piger (82–90% biomass reduction at 1.1 μM). Nitro and chloro groups synergize with fluorine for toxicity .
  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide :
    • Activity : Anticancer activity against cervical cancer cells. Fluorine improves cell permeability .
Compound Functional Groups Biological Target Key Finding Reference
Target Compound Sulfanyl bridge N/A Structural uniqueness
5-Cl-2-OH-N-(4-NO2)BA Nitro, chloro, hydroxy Sulfate-reducing bacteria High cytotoxicity
Imidazole derivative Imidazole + benzamide Cervical cancer Anti-proliferative activity

Structural and Electronic Considerations

  • Fluorine Positioning : Para-fluorine in benzamides (e.g., CID890517) optimizes receptor binding, whereas meta/ortho positions reduce activity .
  • Sulfanyl vs. Sulfonamide Linkages : Sulfanyl groups (target compound) may offer greater conformational flexibility than sulfonamides (compound 4), impacting solubility and target engagement .
  • Crystal Packing : Fluorinated benzamides exhibit distinct packing modes. For example, 4-fluoro-N-(4-fluorophenyl)benzamide forms planar layers via F···F interactions, while chlorinated analogs adopt head-to-tail X-X contacts .

Biological Activity

4-Fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide, also known by its CAS number 339096-35-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H13F2NOS, with a molecular weight of 341.38 g/mol. The compound features a fluorobenzene moiety and a sulfanyl group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines demonstrated significant cytotoxic effects.

Cell Line IC50 (µM) Reference
A431 (epidermoid)10.5
MCF-7 (breast)8.2
HeLa (cervical)9.6

The IC50 values indicate that the compound exhibits potent activity against these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have shown that treatment with this compound activates caspase pathways, promoting programmed cell death.
  • Molecular Interactions : Molecular docking studies reveal that the compound interacts favorably with key proteins involved in cancer pathways, such as Bcl-2 and ABL1 kinase, indicating a strong binding affinity that enhances its efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific modifications to the chemical structure significantly influence biological activity:

  • Fluoro Substituents : The presence of fluorine atoms enhances lipophilicity and may improve the binding affinity to target proteins.
  • Sulfanyl Group : This moiety plays a crucial role in the compound's interaction with biological targets, contributing to its cytotoxic effects.
  • Phenyl Ring Modifications : Variations in substituents on the phenyl rings affect the overall potency and selectivity against different cancer types.

Case Studies

Several case studies have assessed the biological activity of related compounds and their derivatives:

  • Study on Fluorinated Benzamides : A series of fluorinated benzamide derivatives were synthesized and tested for anticancer activity. The results indicated that compounds with similar structural features to this compound exhibited comparable or enhanced cytotoxicity against various cancer cell lines .
  • Combination Therapy Investigations : Research has explored the use of this compound in combination with other chemotherapeutic agents. Preliminary findings suggest that it may enhance the efficacy of existing treatments through synergistic effects .

Q & A

Q. What are the recommended methods for synthesizing 4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide, and what analytical techniques validate its purity?

Answer: Synthesis typically involves coupling reactions between fluorinated benzoyl chlorides and thioether-containing anilines. A key step is the silylation of intermediates using agents like BSA (bis(trimethylsilyl)acetamide) to enhance reactivity . Post-synthesis, purity is validated via:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • ¹H/¹³C NMR : For structural confirmation, though fluorinated aromatic protons may exhibit complex splitting patterns due to scalar coupling (e.g., 4J and 5J couplings) .
  • X-ray crystallography : For unambiguous structural determination using software like SHELXL .

Q. How does the presence of fluorine atoms and the thioether linkage influence the compound’s physicochemical properties?

Answer:

  • Fluorine atoms : Increase lipophilicity (logP) and metabolic stability while modulating electronic effects (e.g., para-substitution enhances resonance stabilization).
  • Thioether group : Introduces rotational flexibility, potentially affecting binding interactions in biological targets. Computational tools like QSPR (Quantitative Structure-Property Relationship) models can predict solubility and stability .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

Answer:

  • Enzyme inhibition assays : Target bacterial PPTases (phosphopantetheinyl transferases), as structurally similar benzamides disrupt bacterial proliferation by dual-targeting enzyme classes .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral assignments caused by overlapping aromatic signals?

Answer:

  • 2D NMR techniques : Utilize COSY (Correlation Spectroscopy) and NOESY to assign coupled protons and spatial proximities.
  • 19F NMR : Exploit fluorine’s high sensitivity to confirm substitution patterns and reduce ambiguity in aromatic regions .
  • Density Functional Theory (DFT) : Simulate chemical shifts to cross-validate experimental data .

Q. What strategies optimize the synthesis yield of this compound under scalable conditions?

Answer:

  • Catalytic systems : Employ palladium catalysts for Suzuki-Miyaura coupling to form the biphenyl thioether moiety.
  • Solvent selection : Use DMF or THF for improved solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Q. How does the compound interact with bacterial PPTases at the molecular level, and what structural modifications enhance potency?

Answer:

  • Docking studies : The fluorobenzamide moiety binds to the PPTase active site, while the thioether linker accommodates conformational flexibility.
  • SAR (Structure-Activity Relationship) : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzamide increases binding affinity by 3-fold .

Q. What experimental and computational approaches address discrepancies in crystallographic data refinement?

Answer:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets with twin fractions >0.3 .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to validate packing motifs .

Methodological Considerations Table

Challenge Recommended Approach Key References
NMR signal overlap2D NMR (COSY/NOESY), 19F NMR, DFT simulations
Low synthesis yieldMicrowave-assisted synthesis, palladium catalysis
Crystallographic ambiguitiesSHELXL refinement, Hirshfeld surface analysis
Biological potencyDual-target enzyme assays, SAR-guided fluorination

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